PEG8 Spacer Length Optimizes Ternary Complex Residence Time Compared to PEG4 and PEG6 Linkers
Structure-activity relationship studies indicate that extending the PEG linker from 4 to 8 ethylene glycol units can enhance the residence time of the E3 ligase-PROTAC-target protein ternary complex by an order of magnitude [1]. This kinetic advantage translates directly to lower cellular EC50 values without requiring any increase in the intrinsic binding affinity of the individual ligands [1]. In contrast, the shorter PEG4 linker often imposes steric strain across the protein-protein interface, leading to sub-maximal ubiquitination [1].
| Evidence Dimension | Ternary complex residence time |
|---|---|
| Target Compound Data | Order-of-magnitude enhancement relative to PEG4 |
| Comparator Or Baseline | PEG4 linker (class baseline) |
| Quantified Difference | ~10-fold increase in residence time |
| Conditions | General PROTAC design context; in vitro ternary complex formation assays |
Why This Matters
For procurement, selecting mPEG8-amine over a shorter PEG4-amine linker increases the probability of achieving potent, sub-nanomolar cellular degradation in the initial round of PROTAC optimization, reducing synthesis and screening costs.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Resource Article. Available at: https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
